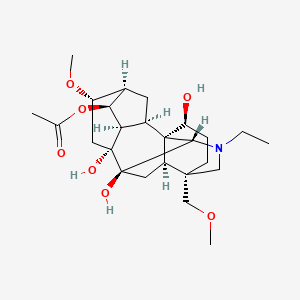

Acetylvirescenine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Acetylvirescenine is a diterpene alkaloid derived from plants of the Delphinium genus, belonging to the Ranunculaceae family . It is known for its role as a nicotinic receptor antagonist at the neuromuscular junction and vegetative ganglia . The compound has a molecular formula of C25H39NO7 and a molecular weight of 465.58 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetylvirescenine is typically extracted from Delphinium species. The extraction process involves isolating the compound from the plant material using organic solvents followed by purification through chromatographic techniques . The synthetic route for this compound involves the acetylation of virescenine, a precursor alkaloid, under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale extraction and purification from plant sources. The process involves optimizing the extraction conditions to maximize yield and purity, followed by large-scale chromatographic separation .

Analyse Chemischer Reaktionen

Types of Reactions: Acetylvirescenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as its oxides, reduced forms, and substituted analogs .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Acetylvirescenine exhibits significant pharmacological properties, primarily as a nicotinic receptor antagonist . This activity positions it as a potential therapeutic agent in treating conditions related to neuromuscular transmission and ganglionic transmission disorders.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Mechanism of Action | Nicotinic receptor antagonist |

| Target Receptors | Neuromuscular junction and vegetative ganglia |

| Potential Therapeutic Uses | Treatment of neuromuscular disorders, pain management |

| Toxicity Profile | Moderate toxicity; requires careful dosage management |

Toxicological Studies

Research has indicated that this compound possesses a moderate toxicity profile, which is crucial for its application in pharmacology. A quantitative structure-activity relationship (QSAR) study highlighted its toxicity in relation to other alkaloids.

In the field of medicinal chemistry, this compound is being investigated for its potential to develop new therapeutic agents targeting cholinergic systems, particularly for neurodegenerative diseases such as Alzheimer's.

Case Study: Inhibition of Acetylcholinesterase

A recent study demonstrated that this compound derivatives showed promising inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology.

- Findings : The synthesized derivatives exhibited IC50 values ranging from 2.7 µM to higher concentrations, indicating effective inhibition.

- Implications : These findings suggest that this compound could be a lead compound for developing Alzheimer’s treatments that enhance cholinergic signaling.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various pathogens, showcasing potential applications in treating infections.

Table 3: Antimicrobial Efficacy of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

Future Directions and Research Opportunities

The multifaceted applications of this compound present numerous avenues for future research:

- Development of Novel Therapeutics : Continued exploration into its derivatives may yield compounds with enhanced efficacy and reduced toxicity.

- Exploration of Mechanisms : Further studies are needed to elucidate the precise mechanisms by which this compound interacts with biological systems.

- Clinical Trials : Initiating clinical trials to assess the safety and efficacy of this compound in humans could pave the way for new treatment protocols.

Wirkmechanismus

Acetylvirescenine exerts its effects by blocking the propagation of action potentials at nicotinic cholinoreceptors in vegetative ganglia and neuromuscular junctions . This action results in hypotensive effects and curare-like activity, which can inhibit muscle contractions and reduce blood pressure . The molecular targets include nicotinic acetylcholine receptors, and the pathways involved are related to cholinergic signaling .

Vergleich Mit ähnlichen Verbindungen

Virescenine: The precursor to acetylvirescenine, also a diterpene alkaloid with similar biological activity.

Delphinine: Another diterpene alkaloid from the Delphinium genus with comparable neuromuscular effects.

Aconitine: A related alkaloid with potent neurotoxic effects, used in traditional medicine.

Uniqueness: this compound is unique due to its specific acetylation, which enhances its biological activity and stability compared to its precursor, virescenine . Its distinct molecular structure allows for targeted interactions with nicotinic receptors, making it a valuable compound for both research and therapeutic applications .

Eigenschaften

IUPAC Name |

[(1S,2R,3R,4S,5R,6S,8R,9R,10S,13S,16S,17R)-11-ethyl-8,9,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39NO7/c1-5-26-11-22(12-31-3)7-6-18(28)25-15-8-14-16(32-4)9-23(29,19(15)20(14)33-13(2)27)24(30,21(25)26)10-17(22)25/h14-21,28-30H,5-12H2,1-4H3/t14-,15-,16+,17-,18+,19-,20+,21-,22+,23-,24-,25-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFUNFQLCIKXQS-XKVAZESUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the difference between Virescenine and 14-Acetylvirescenine?

A1: The provided abstract [] states that 14-Acetylvirescenine is a derivative of Virescenine. The "14-acetyl" prefix suggests that an acetyl group (CH3CO) is attached to the 14th position of the Virescenine molecule. This structural difference can lead to variations in their chemical properties and biological activity.

Q2: Where have Virescenine and 14-Acetylvirescenine been found in nature?

A2: Both Virescenine and 14-Acetylvirescenine have been isolated from the Delphinium virescens Nutt plant. [] Additionally, 14-Acetylvirescenine has been found in Aconitum racemulosum Franch var. pengzhouense. [] This suggests that these compounds might play a role in the plant's physiology or defense mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.